REACTION_CXSMILES
|
[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=O)=[CH:9][CH:8]=2)[C:3]=1[C:16]#[N:17].[OH2:18].[CH:19]([NH2:21])=O>>[N+:13]([C:10]1[CH:9]=[CH:8][C:7]([C:4]2[C:3]3[C:2](=[N:1][CH:19]=[N:21][C:16]=3[NH2:17])[S:6][N:5]=2)=[CH:12][CH:11]=1)([O-:15])=[O:18]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=NSC2=NC=NC(=C21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |